2,4,5-trifluoro-3-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide
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Overview
Description
2,4,5-trifluoro-3-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is a complex organic compound characterized by the presence of trifluoromethyl, methoxy, and triazole functional groups
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-3-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trifluoro-3-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,4,5-trifluoro-3-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trifluoro-3-methoxybenzamide: Lacks the triazole and butan-2-yl groups, resulting in different chemical properties and applications.
2,4,5-trifluoro-3-methoxy-N-methylbenzamide: Contains a simpler alkyl group, which may affect its biological activity and binding affinity.
Uniqueness
The presence of the triazole moiety and the specific substitution pattern in 2,4,5-trifluoro-3-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide distinguishes it from similar compounds
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-8(2)11(7-22-5-4-19-21-22)20-15(23)9-6-10(16)13(18)14(24-3)12(9)17/h4-6,8,11H,7H2,1-3H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDROUOOKILUVID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=C(C(=C2F)OC)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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